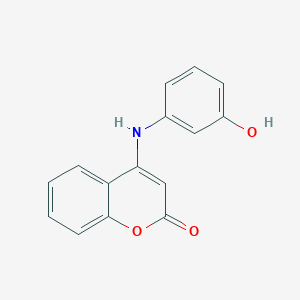

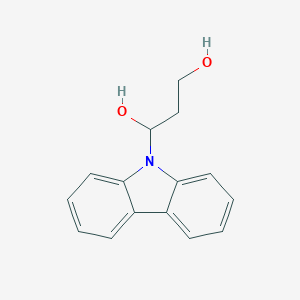

![molecular formula C20H18ClN5OS B243304 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B243304.png)

2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide, also known as CETSA ligand, is a chemical compound that has gained significant attention in the scientific community for its potential applications in drug discovery and development.

Mechanism of Action

2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand binds to the target protein and stabilizes it against thermal denaturation, leading to an increase in its abundance and detectability. The stabilization effect is dependent on the binding affinity and specificity of the ligand to the target protein. By comparing the protein abundance in the presence and absence of the ligand under different temperatures, researchers can determine the binding site and strength of the ligand to the target protein.

Biochemical and Physiological Effects

2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for protein stabilization and detection. The ligand does not interfere with the normal cellular functions or induce toxicity or inflammation. However, the binding of the ligand to the target protein may affect its conformation and activity, which should be taken into consideration in the interpretation of the results.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand has several advantages over traditional methods for protein detection, such as western blotting and immunoprecipitation. 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide does not require antibodies or specific probes for protein detection, and it can be performed in a high-throughput and label-free manner. 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide also allows the detection of proteins in their native state, which is important for the evaluation of their functional activity. However, 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has some limitations, such as the requirement for intact cells or tissues, the potential interference of endogenous ligands or chaperones, and the limited sensitivity for low-abundance proteins.

Future Directions

2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand has great potential for further development and application in drug discovery and development. Some possible future directions include:

1. Improving the sensitivity and specificity of 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide by optimizing the ligand structure and screening conditions.

2. Applying 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide to identify the target proteins of natural products and herbal medicines, which may lead to the discovery of new therapeutic agents.

3. Combining 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide with other techniques, such as mass spectrometry and X-ray crystallography, to obtain more comprehensive information on the target protein-ligand interaction.

4. Developing 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide as a diagnostic tool for disease biomarker detection, which may have applications in personalized medicine.

Conclusion

2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand is a valuable tool for protein stabilization and detection in scientific research. Its unique mechanism of action and minimal biochemical and physiological effects make it a safe and reliable method for identifying the target proteins of drug candidates and evaluating their binding affinity and specificity. 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has great potential for further development and application in drug discovery and development, as well as disease diagnosis and personalized medicine.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand involves several steps, including the reaction of 4-chloroaniline with 4-bromo-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine group, and the subsequent reaction with 3-ethyl-6-(4-formylphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole to form the final product. The yield of 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide ligand has been widely used in scientific research for its ability to selectively stabilize proteins in cells and tissues. This method, known as cellular thermal shift assay (2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide), allows researchers to identify the target proteins of a drug candidate and evaluate its binding affinity and specificity. 2-(4-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has been applied in various fields, including oncology, neuroscience, and infectious diseases, to study the mechanism of action of drugs and develop new therapeutic agents.

properties

Molecular Formula |

C20H18ClN5OS |

|---|---|

Molecular Weight |

411.9 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |

InChI |

InChI=1S/C20H18ClN5OS/c1-2-17-23-24-20-26(17)25-19(28-20)15-7-3-14(4-8-15)12-22-18(27)11-13-5-9-16(21)10-6-13/h3-10H,2,11-12H2,1H3,(H,22,27) |

InChI Key |

MUNGGDKHKKICOP-UHFFFAOYSA-N |

SMILES |

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CC4=CC=C(C=C4)Cl |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}malononitrile](/img/structure/B243225.png)

![N-[1-(1-adamantyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B243231.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one](/img/structure/B243233.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B243235.png)

![N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B243236.png)

![1-(4-Methylphenyl)-3-[4-(4-pyridinylmethyl)anilino]-1-propanone](/img/structure/B243244.png)

![N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide](/img/structure/B243247.png)

![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazol-2-amine](/img/structure/B243248.png)